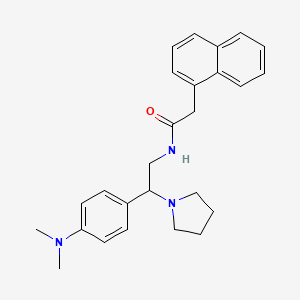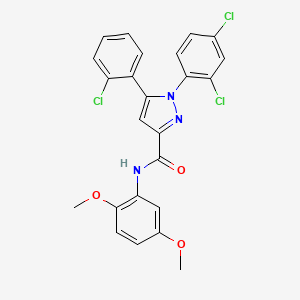
5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C24H18Cl3N3O3 and its molecular weight is 502.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiobesity Activity and CB1 Receptor Antagonism
Research on diaryl dihydropyrazole-3-carboxamides, closely related to the compound , has demonstrated significant in vivo antiobesity activity. These compounds were evaluated for their ability to suppress appetite and reduce body weight in animal models. The observed effects were attributed to their antagonistic activity on the CB1 receptor, which plays a crucial role in energy balance and food intake regulation. Molecular modeling studies further supported the interaction of these compounds with the CB1 receptor, suggesting a promising avenue for developing new therapeutic agents for obesity (Srivastava et al., 2007).
Synthesis and Structural Analysis
A study focused on the synthesis and crystal structure of a pyrazole derivative provides insight into the chemical characteristics and potential applications of such compounds. The structural elucidation through single crystal X-ray diffraction highlights the importance of understanding the molecular conformation for the design of compounds with specific biological or physical properties (Prabhuswamy et al., 2016).
Cannabinoid Receptor Affinity and Molecular Modeling
Another area of interest is the synthesis and evaluation of compounds for their affinity towards cannabinoid receptors, which are significant for their roles in various physiological processes. Studies have shown that certain pyrazole derivatives exhibit selectivity and high affinity for the hCB1 receptor, providing insights into the development of potential therapeutic agents for conditions influenced by these receptors (Silvestri et al., 2008).
Potential Antitumor Activities
Additionally, the synthesis and assessment of pyrazolo pyrimidine derivatives have revealed antitumor activities, suggesting the relevance of these compounds in cancer research. The design and synthesis of these compounds, followed by evaluation of their antitumor efficacy, underscore the potential of pyrazole derivatives in contributing to the development of new anticancer drugs (Xin, 2012).
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl3N3O3/c1-32-15-8-10-23(33-2)19(12-15)28-24(31)20-13-22(16-5-3-4-6-17(16)26)30(29-20)21-9-7-14(25)11-18(21)27/h3-13H,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJRJXJMSAQFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3Cl)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2611618.png)
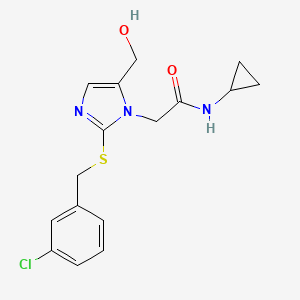
![2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2611622.png)
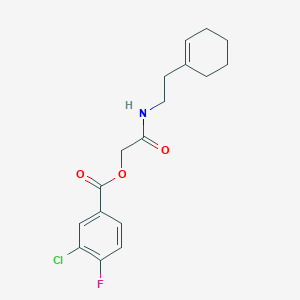
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2611624.png)
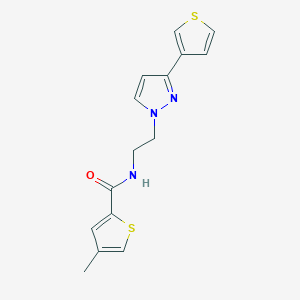
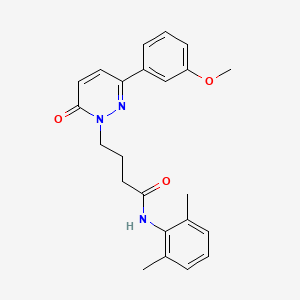

![[2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid](/img/structure/B2611632.png)
![1-[4-(1-Naphthylmethoxy)phenyl]-1-ethanone](/img/structure/B2611633.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2611634.png)
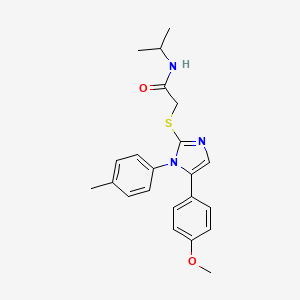
![4,11,13-trimethyl-N-[4-(propan-2-yl)phenyl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2611637.png)
